molecular formula C13H14N2O2 B6641996 (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone

(3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone

Cat. No. B6641996
M. Wt: 230.26 g/mol
InChI Key: NUDQXUUSMPKPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone, also known as HAMI, is a synthetic compound that has recently gained attention in scientific research due to its potential as a therapeutic agent. HAMI is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In

Mechanism of Action

The mechanism of action of (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. Inflammatory pathways such as NF-κB have also been shown to be inhibited by (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone, suggesting that it may have anti-inflammatory properties.
Biochemical and Physiological Effects:
(3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone has been shown to induce autophagy, a process by which cells break down and recycle damaged or unwanted components. (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone has also been shown to affect the expression of certain genes, suggesting that it may have epigenetic effects as well.

Advantages and Limitations for Lab Experiments

One advantage of using (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone in lab experiments is its availability and ease of synthesis. (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone can be synthesized on a large scale, making it readily available for research purposes. However, one limitation of using (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone in lab experiments is its potential toxicity. While (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone has been shown to be relatively non-toxic in vitro, more research is needed to determine its safety in vivo.

Future Directions

There are many potential future directions for research on (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone. One area of focus could be on its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's. Another area of research could be on the development of (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone analogs with improved efficacy and safety profiles. Additionally, further studies are needed to fully understand the mechanism of action of (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone and its potential as a treatment for cancer and other diseases.

Synthesis Methods

The synthesis of (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone involves several steps, starting with the reaction of 3-hydroxyazetidin-1-ylamine with 1-methylindole-7-carboxaldehyde. The resulting product is then treated with a reducing agent to form (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone. This method has been optimized and can be carried out on a large scale, making (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone readily available for research purposes.

Scientific Research Applications

(3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a variety of conditions. One area of research has focused on (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone's ability to inhibit the growth of cancer cells. In a study published in the journal Bioorganic & Medicinal Chemistry Letters, (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone was shown to inhibit the growth of breast cancer cells in vitro. Other studies have investigated (3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone's potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's.

properties

IUPAC Name

(3-hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-14-6-5-9-3-2-4-11(12(9)14)13(17)15-7-10(16)8-15/h2-6,10,16H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDQXUUSMPKPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)C(=O)N3CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Hydroxyazetidin-1-yl)-(1-methylindol-7-yl)methanone

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